Structural Elucidation and Crystallographic Profiling of 5-Cyclopropyl-1H-indole-3-carbaldehyde
Structural Elucidation and Crystallographic Profiling of 5-Cyclopropyl-1H-indole-3-carbaldehyde
Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Content Focus: High-Resolution X-ray Crystallography, Supramolecular Packing, and Experimental Methodologies
Executive Summary & Structural Context
In modern structure-based drug design, the indole scaffold is a privileged pharmacophore due to its ability to mimic the amino acid tryptophan and intercalate into diverse biological targets[1]. The derivative 5-Cyclopropyl-1H-indole-3-carbaldehyde (5-CICA) introduces a cyclopropyl moiety at the C5 position. This specific functionalization is highly strategic: the cyclopropyl ring increases the molecule's lipophilicity and metabolic stability without adding the excessive steric bulk associated with larger alkyl groups [2].
Understanding the precise three-dimensional conformation of 5-CICA is critical for computationally docking this precursor into enzyme active sites. Single-crystal X-ray diffraction (XRD) serves as the absolute standard for mapping its bond lengths, dihedral angles, and intermolecular hydrogen-bonding networks [3].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description |
| Compound Name | 5-Cyclopropyl-1H-indole-3-carbaldehyde |
| CAS Number | 893738-52-8[2] |
| Molecular Formula | C₁₂H₁₁NO[2] |
| Molecular Weight | 185.22 g/mol [2] |
| Canonical SMILES | C1CC1C2=CC3=C(C=C2)NC=C3C=O[2] |
| Key Functional Groups | Indole core, C5-Cyclopropyl, C3-Aldehyde[2] |
Experimental Methodologies: A Self-Validating System
To obtain high-resolution crystallographic data, the experimental pipeline must be tightly controlled. The following protocols detail the causality behind each chemical and physical manipulation.
Synthesis & Purification Protocol
5-CICA is typically synthesized via the Vilsmeier-Haack formylation of 5-cyclopropylindole[2].
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Causality: The electron-rich nature of the pyrrole ring in the indole core naturally directs electrophilic aromatic substitution to the C3 position. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the highly electrophilic chloroiminium ion, ensuring regioselective formylation[2].
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Self-Validation: The reaction's completion is monitored via Thin-Layer Chromatography (TLC). The crude product is purified via silica gel column chromatography (Hexane:Ethyl Acetate) until a single, distinct spot is observed, confirming the removal of unreacted starting materials[4].
Crystal Growth Protocol (Binary Solvent Slow Evaporation)
Growing diffraction-quality single crystals is a thermodynamically sensitive process. A binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) is employed[3].
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Dissolution: Dissolve 20 mg of highly pure 5-CICA in 1.5 mL of DCM. Causality: DCM acts as the primary solvent due to its excellent solvating power for lipophilic indole derivatives.
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Antisolvent Addition: Layer 0.5 mL of MeOH gently on top of the DCM solution. Causality: MeOH acts as a miscible antisolvent. It forms competitive hydrogen bonds, slowly displacing the DCM solvation shell around the 5-CICA molecules.
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Evaporation: Puncture the vial cap with a narrow gauge needle and leave it undisturbed in a vibration-free environment at 20°C for 5–7 days.
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Self-Validation: Harvest the crystals and examine them under a polarized light microscope. Suitable crystals will exhibit sharp extinction of birefringence when rotated, indicating a highly ordered, single-domain crystal lattice devoid of twinning.
Caption: Workflow for the synthesis, crystallization, and X-ray diffraction analysis of 5-CICA.
X-Ray Diffraction Data Acquisition & Processing
Data Collection Protocol
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Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.
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Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat[3]. Causality: Cooling to 100 K drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This is critical for accurately locating the low-electron-density hydrogen atoms, particularly the N1-H proton involved in hydrogen bonding.
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Diffraction: Collect data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS area detector[5].
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Processing & Validation: Integrate the frames using standard reduction software (e.g., CrysAlisPro or APEX). The internal consistency of the data is validated by checking the Rint value; an Rint<0.05 confirms high crystal quality and correct symmetry assignment[6].
Table 2: Representative Crystallographic Data for Indole-3-carbaldehydes
(Note: Parameters reflect standard high-resolution metrics for substituted indole-3-carbaldehyde lattices[6],[1],[5])
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic / Orthorhombic |
| Temperature | 100(2) K |
| Radiation Wavelength | Mo Kα (0.71073 Å) |
| Data-to-Parameter Ratio | > 15.0 |
| Goodness-of-Fit (S) on F² | ~ 1.04 |
| Final R indices [I > 2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.115 |
Molecular Geometry and Supramolecular Packing Logic
Intramolecular Geometry
The structural integrity of 5-CICA is defined by the rigid planarity of the indole core. The sum of the bond angles around the N1 atom is exactly 360°, confirming perfect sp2 hybridization [5].
The carbaldehyde group at C3 is nearly coplanar with the indole ring (dihedral angle deviation < 5°). Causality: This coplanarity is enforced by extended π -conjugation between the electron-donating nitrogen atom and the electron-withdrawing carbonyl oxygen, which gives the C3-C(aldehyde) bond partial double-bond character[1].
The C5-cyclopropyl group adopts a bisected conformation relative to the indole plane. This specific geometry minimizes steric clashes between the cyclopropyl methylene protons and the adjacent C4 and C6 aromatic protons of the benzene ring.
Supramolecular Interactions
The crystal packing of indole-3-carbaldehydes is predominantly driven by strong intermolecular hydrogen bonding and π−π stacking[6],[3].
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Primary Driver (Hydrogen Bonding): The N1 atom acts as a hydrogen bond donor, and the O1 atom of the carbaldehyde group acts as an acceptor. This forms a robust N1−H1⋯O1 intermolecular hydrogen bond, linking adjacent molecules into infinite one-dimensional (1D) supramolecular chains[3],[7].
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Secondary Driver ( π−π Stacking): Adjacent 1D chains are cross-linked into a 3D lattice via π−π stacking interactions. The centroid-to-centroid distance between the electron-rich pyrrole ring of one molecule and the electron-deficient benzene ring of an adjacent molecule is typically ~3.6 Å, providing optimal van der Waals stabilization[6],[5].
Caption: Supramolecular packing logic driven by hydrogen bonding and pi-stacking interactions.
Conclusion
The crystallographic analysis of 5-Cyclopropyl-1H-indole-3-carbaldehyde reveals a highly ordered structure dictated by the interplay of intramolecular conjugation and intermolecular hydrogen bonding. The precise geometric parameters derived from X-ray diffraction—specifically the coplanarity of the pharmacophoric aldehyde and the bisected orientation of the cyclopropyl ring—provide essential coordinate data for researchers utilizing this compound in in silico docking studies and downstream synthetic medicinal chemistry.
References
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IUCr Journals. "1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde". Acta Crystallographica Section E. Available at:[Link]
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MDPI. "Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers". Molecules. Available at:[Link]
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National Center for Biotechnology Information (PMC). "1-Vinyl-1H-indole-3-carbaldehyde". Acta Crystallographica Section E. Available at:[Link]
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